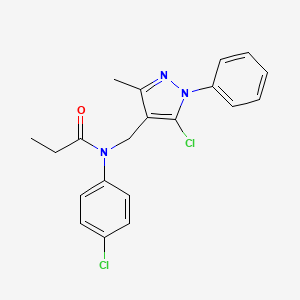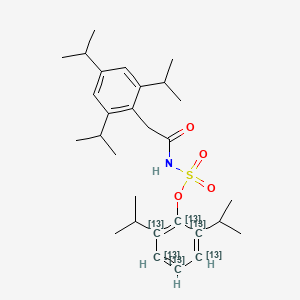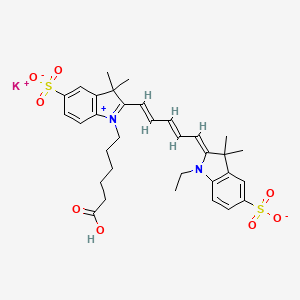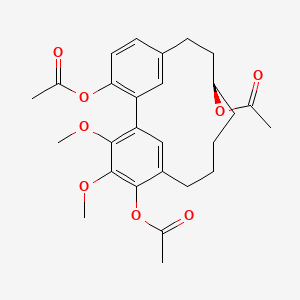![molecular formula C13H20O6 B13420026 Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 61467-13-8](/img/structure/B13420026.png)
Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1,4-Dioxaspiro[44]nonane-2,3-dicarboxylic Acid Diethyl Ester is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by esterification to introduce the diethyl ester groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various ester derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acid Diethyl Ester
- 1,4-Dioxaspiro[4.4]octane-2,3-dicarboxylic Acid Diethyl Ester
Uniqueness
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
61467-13-8 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
PRVBXSOGYFNTSJ-NXEZZACHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCC2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)



![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)




![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)


